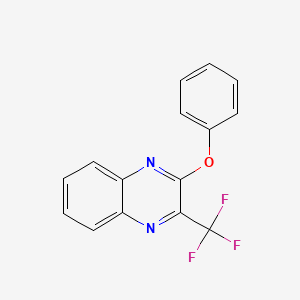

2-Phenoxy-3-(trifluoromethyl)quinoxaline

Beschreibung

Significance of Quinoxaline (B1680401) Scaffolds in Chemical Sciences

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, represents a "privileged scaffold" in medicinal chemistry. nih.govaber.ac.uk This core structure is a key component in a multitude of synthetically developed compounds that exhibit a wide array of biological activities. The versatility of the quinoxaline ring system allows for functionalization at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules.

Historically, quinoxaline derivatives have been investigated for and utilized in various therapeutic areas. Their derivatives are known to possess potent antibacterial, antiviral, anticancer, anti-inflammatory, and antimalarial properties. mdpi.comrasayanjournal.co.in This broad spectrum of activity has cemented the quinoxaline moiety as a critical building block in the design and development of new pharmaceutical agents. The structural rigidity and aromatic nature of the quinoxaline system also make it an attractive component for applications in materials science, particularly in the development of organic electronics. google.comqmul.ac.uknih.gov

Overview of Fluorinated Heterocycles in Contemporary Research

The introduction of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl (-CF3) group, into heterocyclic structures is a well-established strategy in modern drug discovery and materials science. The unique properties of fluorine—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence the characteristics of a molecule.

Incorporating a trifluoromethyl group can enhance several key molecular properties. It often increases metabolic stability by blocking sites susceptible to oxidative metabolism, thereby prolonging the biological half-life of a drug. Furthermore, the lipophilicity of a molecule can be significantly increased, which can improve its ability to cross cell membranes. nih.govmdpi.com The strong electron-withdrawing nature of the -CF3 group also modulates the electronic properties of the heterocyclic ring, which can lead to enhanced binding affinity for biological targets or altered photophysical properties for materials applications. mdpi.com

Structural Elucidation and Initial Research Focus on 2-Phenoxy-3-(trifluoromethyl)quinoxaline

The compound 2-Phenoxy-3-(trifluoromethyl)quinoxaline is characterized by the quinoxaline core substituted at the 2-position with a phenoxy group (-OPh) and at the 3-position with a trifluoromethyl group (-CF3). The initial synthesis of such compounds typically involves the nucleophilic aromatic substitution of a halogen atom, often chlorine, at the 2-position of a quinoxaline precursor with a phenoxide salt. mdpi.com

The structural confirmation of 2-Phenoxy-3-(trifluoromethyl)quinoxaline and its analogues relies on standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy would show characteristic signals for the protons on the quinoxaline and phenoxy rings. 13C NMR would confirm the presence of the trifluoromethyl group with its characteristic quartet signal due to C-F coupling, and distinct signals for all carbon atoms in the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition by providing a highly accurate mass measurement. nih.gov

Infrared (IR) Spectroscopy: IR spectra would display characteristic absorption bands for the C-O-C ether linkage, aromatic C-H bonds, and C-F bonds of the trifluoromethyl group.

The initial research interest in this class of compounds has been largely driven by the pursuit of new bioactive agents. The combination of the biologically active quinoxaline scaffold with the modulating effects of the trifluoromethyl and phenoxy groups presented a promising strategy for discovering new therapeutic leads, particularly in the area of anti-infective and anticancer research. nih.govnih.govresearchgate.net

Table 1: Physicochemical Properties of a Representative 2-Phenoxy-quinoxaline Derivative

| Property | Value |

| Molecular Formula | C₂₃H₁₅F₃N₂O |

| Molecular Weight | 392.38 g/mol |

| Appearance | Solid |

| HRMS-ESI [M+H]⁺ | Calculated: 393.1209, Found: 393.1225 |

| Data for (E)-2-Phenoxy-3-(4-(trifluoromethyl)styryl)quinoxaline, a closely related analog. nih.gov |

Table 2: Representative 1H and 13C NMR Chemical Shifts (δ, ppm) for a 2-Phenoxy-quinoxaline Analog

| Nucleus | Chemical Shift (ppm) |

| 1H NMR | 8.10-7.18 (m, aromatic protons) |

| 13C NMR | 155.26, 152.88, 143.17, 139.88, 139.83, 139.74, 135.70, 129.84, 129.68, 128.66, 127.83, 127.79, 127.37, 125.80, 125.77, 125.49, 123.38, 121.87 |

| Data for (E)-2-Phenoxy-3-(4-(trifluoromethyl)styryl)quinoxaline in CDCl₃. nih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-phenoxy-3-(trifluoromethyl)quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3N2O/c16-15(17,18)13-14(21-10-6-2-1-3-7-10)20-12-9-5-4-8-11(12)19-13/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTOFGGYJTGYPHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 Phenoxy 3 Trifluoromethyl Quinoxaline and Its Derivatives

Condensation Reactions for Quinoxaline (B1680401) Core Formation

The formation of the fundamental quinoxaline ring system is most commonly achieved through the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. encyclopedia.pubsapub.org This robust and versatile reaction, first reported in the 1880s, remains a cornerstone of quinoxaline synthesis. nih.gov

The classical and most widely utilized method for constructing the quinoxaline core involves the cyclocondensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. nih.govchim.it This reaction is highly efficient for producing a wide array of quinoxaline derivatives. sapub.org The versatility of this method allows for the synthesis of various substituted quinoxalines by choosing appropriately substituted o-phenylenediamines and dicarbonyl compounds. nih.gov

Various catalysts and reaction conditions have been developed to optimize this condensation, including the use of green chemistry principles. encyclopedia.pub For instance, catalysts such as cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) in aqueous media, or heterogeneous catalysts like nanozeolite clinoptilolite functionalized with propylsulfonic acid (NZ-PSA) in water, have been shown to promote the reaction efficiently at room temperature with high yields. encyclopedia.pubchim.it Microwave-assisted synthesis has also been employed to afford 2,3-disubstituted quinoxalines in high yields and short reaction times, often without the need for solvents. sapub.orgtandfonline.com

For the synthesis of a precursor to 2-Phenoxy-3-(trifluoromethyl)quinoxaline, one would typically start with o-phenylenediamine and a trifluoromethyl-containing 1,2-dicarbonyl compound.

Table 1: Catalysts and Conditions for Quinoxaline Synthesis via Condensation

| Catalyst/Condition | Substrates | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Glycerol/Water | o-phenylenediamine, 1,2-dicarbonyl | Glycerol/Water | 90 °C | 85-91 | encyclopedia.pub |

| Iodine (I₂) | o-phenylenediamine, hydroxyl ketone | DMSO | Room Temp | 80-90 | encyclopedia.pub |

| Cerium (IV) Ammonium Nitrate (CAN) | o-phenylenediamine, benzil (B1666583) derivatives | Aqueous | Room Temp | up to 98 | encyclopedia.pub |

| Microwave Irradiation | o-phenylenediamine, acyloins | Solvent-free | N/A | 20-94 | tandfonline.com |

Introduction of Phenoxy and Trifluoromethyl Moieties

Once the quinoxaline core is established, or during its formation, the phenoxy and trifluoromethyl groups must be introduced. This can be achieved through sequential reactions on a pre-formed quinoxaline ring or by using precursors already containing these functionalities.

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing a phenoxy group onto the quinoxaline ring. udayton.edu This reaction typically requires a quinoxaline substrate with a good leaving group, such as a halogen, at the target position (C2 or C3). The electron-deficient nature of the quinoxaline ring facilitates nucleophilic attack. udayton.edursc.org

In the context of synthesizing 2-Phenoxy-3-(trifluoromethyl)quinoxaline, a common strategy involves the initial synthesis of 2-chloro-3-(trifluoromethyl)quinoxaline (B1299053). This intermediate can then react with a phenol (B47542) or a phenoxide salt in the presence of a base. The phenoxide anion acts as the nucleophile, displacing the chloride ion to form the desired C-O bond. udayton.edu The presence of the electron-withdrawing trifluoromethyl group at the C3 position would further activate the C2 position towards nucleophilic attack, making the SNAr reaction more facile.

A general scheme for this transformation is as follows:

Step 1: Synthesis of a halogenated quinoxaline precursor.

Step 2: Reaction of the halogenated quinoxaline with a selected phenol in the presence of a base (e.g., Cs₂CO₃) in a polar aprotic solvent like DMF. researchgate.net

This method is highly versatile, allowing for the introduction of a wide variety of substituted phenoxy groups by simply changing the phenol nucleophile. udayton.eduresearchgate.net

Incorporating a trifluoromethyl (CF₃) group into the quinoxaline scaffold is crucial for modulating the electronic properties of the final molecule. nih.gov Several methods exist for trifluoromethylation, which can be broadly categorized as either direct trifluoromethylation of a quinoxaline ring or the use of a CF₃-containing building block in the initial cyclization step. researchgate.netmdpi.com

One direct approach involves using trifluoroacetic acid (TFA) as a CF₃ source to synthesize 2-(trifluoromethyl) N-heterocycles without the need for metal catalysts or additives. organic-chemistry.org Radical trifluoromethylation provides another route for the direct introduction of a CF₃ group onto the heterocyclic core without requiring pre-functionalized substrates. researchgate.net

Alternatively, and often more controllably, the trifluoromethyl group can be introduced as part of one of the initial reactants. For instance, reacting o-phenylenediamine with a trifluoromethyl-containing β-diketone, such as 1,1,1-trifluorohexane-2,4-dione, can lead to the formation of a 3-(trifluoromethyl)quinoxaline-1,4-dioxide derivative. nih.gov This approach ensures the regioselective placement of the CF₃ group from the outset of the synthesis.

Advanced Synthetic Protocols and Catalysis

Beyond classical methods, advanced synthetic protocols have been developed to create C-O bonds in phenoxy-quinoxalines, offering alternative reaction pathways.

A modern and efficient method for synthesizing 2-phenoxy-quinoxalines utilizes aryne chemistry. rsc.orgrsc.org This approach involves the in situ generation of a highly reactive aryne intermediate, typically benzyne, which then reacts with a quinoxalin-2(1H)-one substrate. nih.gov

The aryne is commonly generated from a precursor like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) in the presence of a fluoride (B91410) source, such as cesium fluoride (CsF). rsc.orgnih.gov The quinoxalin-2(1H)-one, existing in tautomeric equilibrium with its 2-hydroxyquinoxaline (B48720) form, acts as the nucleophile that traps the aryne intermediate. This reaction proceeds under mild conditions at room temperature and generally produces high yields of the 2-phenoxy-quinoxaline product. rsc.orgrsc.org This methodology provides an environmentally benign route with a broad substrate scope for preparing various phenoxy-quinoxaline derivatives. rsc.org

Table 2: Research Findings on Aryne Chemistry for Phenoxy-Quinoxaline Synthesis

| Aryne Precursor | Nucleophile | Fluoride Source | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-(trimethylsilyl)phenyl trifluoromethanesulfonate | (E)-3-styrylquinoxalin-2(1H)-one | Cesium Fluoride (CsF) | Acetonitrile (B52724) | (E)-2-phenoxy-3-styrylquinoxaline | High | rsc.orgnih.gov |

Beirut Reaction for Quinoxaline 1,4-di-N-oxide Derivatives

The Beirut Reaction is a notable and effective method for the synthesis of quinoxaline 1,4-dioxide derivatives. This reaction typically involves the condensation of a benzofuroxan (B160326) (also known as benzofurazan (B1196253) oxide) with a compound containing an active methylene (B1212753) group, such as β-dicarbonyl compounds or enamines, in the presence of a base. nih.govyoutube.com The mechanism proceeds through the nucleophilic addition of an enolate or enamine to the benzofuroxan ring, followed by cyclization and dehydration to form the quinoxaline 1,4-dioxide ring system. youtube.comresearchgate.net

This methodology has been successfully applied to the synthesis of precursors for 2-phenoxy-3-(trifluoromethyl)quinoxaline. For instance, the synthesis of 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides has been achieved through the Beirut reaction of benzofuroxans with trifluoromethyl-substituted 1,3-dicarbonyl compounds. nih.gov The reaction is typically carried out in a dry solvent like chloroform (B151607) in the presence of a base such as triethylamine. nih.gov

A variation of this reaction has been used to synthesize 2-phenoxy-3-methylquinoxaline 1,4-di-N-oxide derivatives, highlighting the versatility of this method for introducing a phenoxy group at the 2-position of the quinoxaline ring. nih.govresearchgate.net In this case, the reaction is carried out between a benzofuroxan and a phenoxy-substituted ketone. nih.govresearchgate.net It is important to note that when using monosubstituted benzofuroxans, a mixture of 6- and 7-substituted quinoxaline 1,4-dioxide regioisomers can be formed, with the ratio of products being dependent on the electronic effects of the substituent on the benzofuroxan ring. nih.gov

The general reaction conditions and outcomes for the Beirut reaction in the synthesis of relevant quinoxaline 1,4-di-N-oxides are summarized in the table below.

| Benzofuroxan Reactant | Active Methylene Compound | Base/Catalyst | Solvent | Product | Reference(s) |

| Benzofuroxan | Trifluoromethyl-substituted 1,3-dicarbonyl | Triethylamine | Chloroform | 2-Acyl-3-trifluoromethylquinoxaline 1,4-dioxide | nih.gov |

| Substituted Benzofuroxan | Phenoxyacetone | Gaseous Ammonia (B1221849) | Methanol | 2-Phenoxy-3-methylquinoxaline 1,4-di-N-oxide | nih.govresearchgate.net |

| Benzofuroxane | Active Methylene Nitriles | Not specified | Not specified | 2-Aminoquinoxaline-1,4-dioxides | mdpi.com |

Microwave-Assisted Organic Synthesis (MAOS) in Quinoxaline Chemistry

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique in modern organic chemistry, offering significant advantages over conventional heating methods. e-journals.in These advantages include dramatically reduced reaction times, often from hours to minutes, improved product yields, and enhanced purity. e-journals.inbenthamdirect.com In the context of quinoxaline chemistry, MAOS has been effectively employed for the synthesis of a variety of derivatives. udayton.eduscispace.comjocpr.com

The application of microwave irradiation can be particularly beneficial for reactions that are sluggish under conventional heating, such as nucleophilic aromatic substitutions on the quinoxaline core. udayton.edu For example, the synthesis of quinoxaline derivatives has been achieved by reacting 2,3-dichloroquinoxaline (B139996) with various nucleophiles under microwave irradiation for as little as 5 minutes at 160°C, often in the absence of a catalyst. udayton.edu This approach provides a rapid and efficient route to diverse quinoxaline structures.

Solvent-free MAOS protocols have also been developed, further enhancing the green credentials of this technology by reducing the use of volatile organic compounds. e-journals.inscispace.comresearchgate.net These solvent-free methods often utilize solid supports, such as acidic alumina, which can also act as a catalyst. scispace.comresearchgate.net The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, a common method for quinoxaline synthesis, can be significantly accelerated under microwave irradiation, with reactions completing in as little as 3 minutes. scispace.comresearchgate.net

The table below provides a comparative overview of conventional versus microwave-assisted synthesis for quinoxaline derivatives, illustrating the typical improvements observed with MAOS.

| Reaction Type | Conventional Method Conditions | MAOS Conditions | Advantages of MAOS | Reference(s) |

| Condensation of o-phenylenediamines and 1,2-dicarbonyls | Refluxing in organic solvent for several hours | 3 minutes, solvent-free on acidic alumina | Rapid reaction, solvent-free, high yield | scispace.comresearchgate.net |

| Nucleophilic Aromatic Substitution on Dichloroquinoxaline | Extended reaction times, often requiring catalysts | 5 minutes at 160°C, catalyst-free | Extremely short reaction time, catalyst-free | udayton.edu |

| General Quinoxaline Synthesis | Hours to days of reaction time | Minutes | Dramatic reduction in reaction time, improved yields, cleaner reactions | e-journals.injocpr.com |

Derivatization Approaches from 2-Phenoxy-3-(trifluoromethyl)quinoxaline Precursors

Starting from a 2-phenoxy-3-(trifluoromethyl)quinoxaline core, a multitude of derivatives can be synthesized through various functionalization strategies. These approaches allow for the fine-tuning of the molecule's physicochemical and biological properties by modifying the quinoxaline ring, the phenoxy moiety, or the trifluoromethyl group.

The quinoxaline ring is an electron-deficient system, making it susceptible to nucleophilic attack. rsc.org This inherent reactivity allows for a range of functionalization reactions. One of the most common methods for modifying the quinoxaline ring is through nucleophilic aromatic substitution (SNAr). rsc.orgnih.gov While 2-phenoxy-3-(trifluoromethyl)quinoxaline itself already has substituents at the 2- and 3-positions, further functionalization can be achieved on the benzo portion of the quinoxaline ring, particularly if it contains suitable leaving groups like halogens.

Direct C-H functionalization has also emerged as a powerful tool for the derivatization of quinoxaline systems, particularly for quinoxalin-2(1H)-ones. nih.govfrontiersin.orgrsc.orgmdpi.comresearchgate.net These methods allow for the introduction of various substituents, such as aryl or vinyl groups, at specific positions on the quinoxaline ring without the need for pre-installed leaving groups. frontiersin.orgrsc.org This approach offers a more atom-economical and efficient route to novel derivatives. The C3 position of quinoxalin-2(1H)-ones is a common site for such functionalization. nih.govmdpi.com

The table below summarizes key functionalization strategies for the quinoxaline ring.

| Functionalization Strategy | Description | Example Reaction | Reference(s) |

| Nucleophilic Aromatic Substitution (SNAr) | Substitution of a leaving group (e.g., a halogen) on the quinoxaline ring by a nucleophile. | Reaction of a chloro-substituted quinoxaline with an amine. | rsc.orgresearchgate.net |

| Direct C-H Arylation | Introduction of an aryl group at a C-H bond of the quinoxaline ring, often using photoredox catalysis. | Visible light-induced reaction of quinoxalin-2(1H)-one with a phenylhydrazine. | rsc.org |

| Direct C-H Vinylation | Introduction of a vinyl group at a C-H bond of the quinoxaline ring. | Reaction of quinoxalin-2(1H)-one with an alkene under metal-free conditions. | frontiersin.org |

The phenoxy group at the 2-position of the quinoxaline ring can also be a site for modification. The reactivity of this group is influenced by the electronic nature of the quinoxaline core and any substituents on the phenoxy ring itself.

One approach to modifying the phenoxy moiety is through electrophilic aromatic substitution on the phenyl ring of the phenoxy group. Standard aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions could potentially be employed, provided the conditions are compatible with the quinoxaline core.

Alternatively, the entire phenoxy group can act as a leaving group and be displaced by other nucleophiles. nih.govresearchgate.net For example, 2-phenoxyquinoxaline (B2893713) 1,4-di-N-oxide derivatives have been shown to react with gaseous ammonia to yield 2-aminoquinoxaline 1,4-di-N-oxide derivatives. nih.govresearchgate.net This demonstrates the potential for replacing the phenoxy group with other functionalities, thereby creating a diverse range of analogs. The ease of this displacement depends on the reaction conditions and the nature of the incoming nucleophile.

The table below outlines potential modifications of the phenoxy moiety.

| Modification Approach | Description | Potential Outcome | Reference(s) |

| Electrophilic Aromatic Substitution | Introduction of substituents onto the phenyl ring of the phenoxy group. | Halogenated, nitrated, or acylated phenoxy derivatives. | General organic chemistry principles |

| Nucleophilic Displacement | Replacement of the entire phenoxy group by another nucleophile. | Amino, alkoxy, or other substituted quinoxaline derivatives. | nih.govresearchgate.net |

The trifluoromethyl (CF3) group is a highly stable and electron-withdrawing substituent that significantly influences the properties of the quinoxaline molecule. mdpi.com While the C-F bonds in a trifluoromethyl group are very strong, making this group generally robust, some transformations are possible under specific conditions. acs.orgacs.org

The strong electron-withdrawing nature of the trifluoromethyl group deactivates the quinoxaline ring towards electrophilic attack but activates it towards nucleophilic attack. mdpi.com Direct transformation of the CF3 group on an aromatic ring is challenging. However, reactions involving nucleophilic attack on the aromatic ring can be influenced by the presence of the CF3 group. acs.org In some cases, the trifluoromethyl group itself can be displaced by a nucleophile, although this is a less common reaction. acs.org

More commonly, the trifluoromethyl group is introduced into the molecule at an early synthetic stage using various trifluoromethylating agents. wikipedia.org Once in place, its primary role is often to modulate the electronic and steric properties of the molecule rather than to serve as a handle for further chemical transformations. mdpi.com However, the development of new synthetic methods is continually expanding the possibilities for C-F bond functionalization.

The table below summarizes the general reactivity and role of the trifluoromethyl group.

| Aspect | Description | Implication for Derivatization | Reference(s) |

| Stability | The C-F bonds are very strong, making the CF3 group resistant to many chemical transformations. | The CF3 group is generally retained during other derivatization reactions on the molecule. | acs.org |

| Electronic Effect | The CF3 group is a strong electron-withdrawing group. | It activates the quinoxaline ring for nucleophilic substitution and deactivates it for electrophilic substitution. | mdpi.com |

| Potential for Displacement | Although rare, the CF3 group can sometimes be displaced by strong nucleophiles under harsh conditions. | This is not a common derivatization strategy but may be possible in specific cases. | acs.org |

Chemical Reactivity and Mechanistic Aspects of 2 Phenoxy 3 Trifluoromethyl Quinoxaline

Electrophilic Substitution Reactions on the Quinoxaline (B1680401) Ring

The quinoxaline ring system is generally considered electron-deficient due to the presence of two nitrogen atoms in the pyrazine (B50134) ring, which deactivates the carbocyclic ring towards electrophilic attack. However, electrophilic substitution reactions can occur under forcing conditions, with the substitution pattern being directed by the existing substituents. For 2-Phenoxy-3-(trifluoromethyl)quinoxaline, the phenoxy group at C2 and the trifluoromethyl group at C3 will exert opposing electronic effects on the quinoxaline nucleus.

The trifluoromethyl group is a strong electron-withdrawing group, further deactivating the quinoxaline ring towards electrophilic substitution. Conversely, the phenoxy group, while attached to the pyrazine ring, can influence the electron density of the benzo portion of the quinoxaline through resonance and inductive effects. Electrophilic attack is most likely to occur on the benzene (B151609) ring of the quinoxaline moiety, specifically at positions 6 and 7, which are para and meta, respectively, to the nitrogen atoms and are the most activated positions in the deactivated ring system. The precise regioselectivity would be a subject of empirical investigation, as the directing effects of the substituents on the pyrazine ring are transmitted to the benzene ring.

Nucleophilic Aromatic Substitution Reactions Involving the Phenoxy Moiety

The phenoxy group at the 2-position of the quinoxaline ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinoxaline ring system, enhanced by the trifluoromethyl group at the 3-position, activates the C2 position for nucleophilic attack. This allows for the displacement of the phenoxy group by a variety of nucleophiles. nih.gov

The general mechanism for this reaction involves the attack of a nucleophile on the electrophilic C2 carbon, leading to the formation of a Meisenheimer-like intermediate. The stability of this intermediate is enhanced by the delocalization of the negative charge onto the electron-withdrawing quinoxaline ring and the trifluoromethyl group. Subsequent departure of the phenoxide leaving group restores the aromaticity of the quinoxaline ring.

Common nucleophiles that can displace the phenoxy group include amines, alkoxides, and thiolates. For instance, reaction with ammonia (B1221849) or primary/secondary amines can yield 2-amino-3-(trifluoromethyl)quinoxalines. nih.gov Similarly, treatment with alkoxides would result in the corresponding 2-alkoxy-3-(trifluoromethyl)quinoxalines. The ease of this substitution is influenced by the nature of the nucleophile and the reaction conditions. Stronger nucleophiles and higher temperatures generally facilitate the reaction.

| Nucleophile | Product | Reaction Conditions |

| Ammonia (NH₃) | 2-Amino-3-(trifluoromethyl)quinoxaline | Gaseous ammonia in a suitable solvent nih.gov |

| Primary/Secondary Amines (RNH₂/R₂NH) | 2-(Alkyl/Dialkyl)amino-3-(trifluoromethyl)quinoxaline | Typically in a polar aprotic solvent at elevated temperatures |

| Alkoxides (RO⁻) | 2-Alkoxy-3-(trifluoromethyl)quinoxaline | Corresponding alcohol with a base or the pre-formed alkoxide |

| Thiolates (RS⁻) | 2-(Alkyl/Aryl)thio-3-(trifluoromethyl)quinoxaline | Thiol in the presence of a base |

This table presents plausible reactions based on the general reactivity of 2-phenoxyquinoxalines.

Substitutions and Transformations of Fluorine Atoms

The trifluoromethyl group is generally very stable and resistant to chemical transformations. However, under specific conditions, the fluorine atoms can undergo substitution or the entire CF₃ group can participate in reactions. Nucleophilic attack on the carbon atom of the trifluoromethyl group is difficult due to the strength of the C-F bonds and the steric hindrance.

Reactions involving the trifluoromethyl group on aromatic rings often require harsh conditions or specific reagents. acs.org For instance, reactions with strong nucleophiles under high temperatures might lead to the eventual hydrolysis of the trifluoromethyl group to a carboxylic acid, although this is a challenging transformation. More commonly, transformations of the trifluoromethyl group proceed through radical mechanisms.

Direct nucleophilic substitution of a fluorine atom in a trifluoromethyl group is rare. However, reactions that proceed through radical intermediates or involve transition metal catalysis can lead to the transformation of the CF₃ group. For example, reductive defluorination or conversion to other functional groups can sometimes be achieved using specific reagents.

General Reactivity Patterns of Quinoxaline Derivatives

The chemical reactivity of quinoxaline derivatives is largely dictated by the electronic properties of the substituents on the ring. nih.gov The presence of electron-withdrawing groups, such as the trifluoromethyl group in 2-Phenoxy-3-(trifluoromethyl)quinoxaline, enhances the electrophilicity of the pyrazine ring carbons (C2 and C3). This makes them susceptible to nucleophilic attack, as discussed in the context of phenoxy group displacement. nih.gov

Conversely, the benzene part of the quinoxaline ring is more susceptible to electrophilic attack, albeit being deactivated. The nitrogen atoms in the pyrazine ring can be protonated or alkylated, which further increases the electron-deficient nature of the ring system and can modulate its reactivity and biological activity.

The synthesis of 2,3-disubstituted quinoxalines often proceeds via the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. nih.gov Alternatively, functionalization of pre-formed quinoxaline rings through substitution reactions is a common strategy. researchgate.net The reactivity of 2-Phenoxy-3-(trifluoromethyl)quinoxaline is a prime example of how a pre-formed quinoxaline scaffold can be further modified to access a diverse range of derivatives with potentially interesting properties.

Spectroscopic and Analytical Characterization of 2 Phenoxy 3 Trifluoromethyl Quinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR would be essential for the characterization of 2-Phenoxy-3-(trifluoromethyl)quinoxaline.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The spectrum would be expected to show distinct signals for the aromatic protons on the quinoxaline (B1680401) and phenoxy rings. Protons on the quinoxaline core would typically appear in the downfield region (δ 7.5-8.5 ppm) due to the electron-withdrawing nature of the heterocyclic system. The protons of the phenoxy group would also resonate in the aromatic region (δ 7.0-7.5 ppm). The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. Key signals would include those for the trifluoromethyl group (a quartet due to C-F coupling), the carbons of the quinoxaline and phenoxy rings, and the carbon atom attached to the oxygen of the phenoxy group. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Expected NMR Data:

| Analysis | Expected Chemical Shift (δ ppm) Range | Key Structural Correlations |

| ¹H NMR | 7.0 - 8.5 | Aromatic protons of the quinoxaline and phenoxy rings. |

| ¹³C NMR | 110 - 160 | Aromatic carbons of the quinoxaline and phenoxy rings. |

| ¹³C NMR | 115 - 125 (quartet) | Carbon of the trifluoromethyl (-CF₃) group. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound.

HRMS-ESI (High-Resolution Mass Spectrometry-Electrospray Ionization): This technique would be used to accurately determine the mass of the protonated molecule [M+H]⁺. The high resolution allows for the calculation of the elemental formula, providing strong evidence for the compound's identity. For 2-Phenoxy-3-(trifluoromethyl)quinoxaline (C₁₅H₉F₃N₂O), the expected exact mass would be calculated and compared to the experimental value.

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This would be used to assess the purity of the compound and to identify any potential impurities or byproducts from the synthesis. The retention time from the LC would be characteristic of the compound under specific chromatographic conditions.

Expected Mass Spectrometry Data:

| Technique | Expected Result | Information Gained |

| HRMS-ESI | [M+H]⁺ peak corresponding to the exact mass of C₁₅H₁₀F₃N₂O⁺ | Confirmation of molecular formula and molecular weight. |

| LC-MS | A major peak at a specific retention time with the corresponding m/z | Assessment of purity and identification of the target compound in a mixture. |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2-Phenoxy-3-(trifluoromethyl)quinoxaline, the IR spectrum would be expected to show characteristic absorption bands for the C-O-C (ether) linkage, C=N bonds of the quinoxaline ring, C-F bonds of the trifluoromethyl group, and the aromatic C-H and C=C bonds.

Expected IR Absorption Bands:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H stretching | 3000 - 3100 |

| Aromatic C=C stretching | 1400 - 1600 |

| C-O-C (ether) stretching | 1000 - 1300 |

| C-F stretching | 1000 - 1400 |

| C=N stretching | 1500 - 1650 |

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for the purification of the synthesized compound and for the assessment of its purity.

Column Chromatography: This is a standard method for the purification of organic compounds. A suitable solvent system (eluent) would be used to separate 2-Phenoxy-3-(trifluoromethyl)quinoxaline from starting materials, reagents, and byproducts on a stationary phase like silica (B1680970) gel.

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. The purity of the final product can also be initially assessed by the presence of a single spot on the TLC plate.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to determine the purity of the final compound with high accuracy. A single sharp peak in the HPLC chromatogram would indicate a high degree of purity.

Computational and Theoretical Chemistry Studies of 2 Phenoxy 3 Trifluoromethyl Quinoxaline

Quantum Chemical Calculations (Density Functional Theory - DFT, ab initio methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules like 2-Phenoxy-3-(trifluoromethyl)quinoxaline. DFT methods, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), are widely used for their balance of accuracy and computational efficiency in studying quinoxaline (B1680401) derivatives.

The initial step in computational analysis involves geometry optimization, where the most stable three-dimensional arrangement of atoms in the molecule is determined. For quinoxaline derivatives, this is often performed using DFT with basis sets like 6-311++G(d,p), which provide a good description of the electronic distribution. The optimized geometry reveals key structural parameters such as bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties.

Following geometry optimization, an analysis of the electronic structure provides a deeper understanding of the molecule's behavior. The distribution of electron density, for instance, can highlight regions that are electron-rich or electron-poor, indicating potential sites for electrophilic or nucleophilic attack. The trifluoromethyl group, being a strong electron-withdrawing group, is expected to significantly influence the electronic properties of the quinoxaline ring, which can be quantified through Mulliken population analysis.

Table 1: Representative Optimized Geometrical Parameters for a Quinoxaline Core

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (ring) | 1.38 - 1.42 | 118 - 122 | 0 - 2 |

| C-N (ring) | 1.32 - 1.37 | 116 - 123 | 0 - 2 |

| C-O | ~1.36 | - | - |

| C-CF3 | ~1.50 | - | - |

Note: The data in this table is illustrative and based on typical values for quinoxaline derivatives. Specific values for 2-Phenoxy-3-(trifluoromethyl)quinoxaline would require dedicated DFT calculations.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For quinoxaline derivatives, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is typically localized on the electron-deficient regions. The presence of a phenoxy group (an electron-donating group) and a trifluoromethyl group (an electron-withdrawing group) in 2-Phenoxy-3-(trifluoromethyl)quinoxaline would likely lead to a polarized electronic structure, with the HOMO and LUMO being localized on different parts of the molecule. This separation of the frontier orbitals can have significant implications for its charge transfer properties and reactivity.

Table 2: Representative Frontier Molecular Orbital Energies for Quinoxaline Derivatives

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Quinoxaline (unsubstituted) | -6.2 to -6.5 | -1.5 to -1.8 | 4.4 to 5.0 |

| Substituted Quinoxalines | Varies with substituent | Varies with substituent | Varies with substituent |

Note: The data in this table is illustrative and based on typical values for quinoxaline derivatives. Specific values for 2-Phenoxy-3-(trifluoromethyl)quinoxaline would require dedicated DFT calculations.

Molecular Dynamics (MD) Simulations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as 2-Phenoxy-3-(trifluoromethyl)quinoxaline, might interact with a protein target.

In the context of quinoxaline derivatives, molecular docking studies have been employed to investigate their potential as inhibitors of various enzymes. For example, quinoxaline derivatives have been docked into the active sites of enzymes like EGFR (Epidermal Growth Factor Receptor) and PI3K/mTOR. researchgate.net These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. The trifluoromethyl group in 2-Phenoxy-3-(trifluoromethyl)quinoxaline could play a significant role in these interactions, potentially forming halogen bonds or engaging in hydrophobic interactions. The phenoxy group could also contribute to binding through π-π stacking interactions with aromatic residues in the binding site.

Table 3: Representative Molecular Docking Results for Quinoxaline Derivatives

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| EGFR | Quinoxaline Derivative A | -8.5 to -10.2 | Met793, Leu718, Val726 |

| PI3K | Quinoxaline Derivative B | -7.9 to -9.5 | Val851, Lys802, Tyr836 |

| mTOR | Quinoxaline Derivative C | -9.0 to -11.1 | Trp2239, Tyr2225, Leu2185 |

Note: The data in this table is illustrative and based on typical values for quinoxaline derivatives. Specific values for 2-Phenoxy-3-(trifluoromethyl)quinoxaline would require dedicated docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are often used in drug discovery to predict the activity of new compounds and to guide the optimization of lead compounds.

For quinoxaline derivatives, QSAR studies have been conducted to understand the structural requirements for their antimycobacterial and other biological activities. These models typically use a set of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. By correlating these descriptors with the observed biological activity, a mathematical model can be developed that can then be used to predict the activity of new, untested compounds.

The development of a QSAR model for a series of compounds including 2-Phenoxy-3-(trifluoromethyl)quinoxaline would involve calculating a range of molecular descriptors for each molecule and then using statistical methods, such as multiple linear regression or partial least squares, to build the model. Such a model could help in identifying the key structural features of 2-Phenoxy-3-(trifluoromethyl)quinoxaline that are important for its biological activity and could guide the design of new analogs with improved properties.

Structure Activity Relationship Sar Investigations of 2 Phenoxy 3 Trifluoromethyl Quinoxaline Derivatives

Influence of Substituents on the Quinoxaline (B1680401) Core

The quinoxaline scaffold serves as a versatile template in drug discovery, and its biological activity can be finely tuned by introducing various substituents onto the benzene (B151609) ring. mdpi.com The nature, position, and electronic properties of these substituents can significantly impact the molecule's interaction with biological targets.

Halogenation of the quinoxaline core is a common strategy to modulate the pharmacological properties of these derivatives. The position of the halogen atom can have a profound effect on the compound's biological activity. For instance, in a series of 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides, the introduction of a halogen atom at the 6-position of the quinoxaline ring was found to increase antibacterial activity against Gram-positive strains, including mycobacteria. nih.gov

Specifically, the reactivity of halogen atoms at different positions on the quinoxaline ring can vary. In 6,7-dihalogeno-3-trifluoromethylquinoxaline 1,4-dioxides, the halogen atom at position 7 is preferentially substituted. This is attributed to the strong electron-withdrawing character of the trifluoromethyl group at position 3, which stabilizes the intermediate Meisenheimer complex during nucleophilic substitution. nih.gov This differential reactivity highlights the importance of substituent positioning in directing chemical modifications and influencing the final biological profile.

In a study of 3-trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxide derivatives, it was determined that for a quinoxaline to be active against Plasmodium falciparum, the R1 position (corresponding to position 6 or 7 on the quinoxaline ring) could be free or occupied by a chloro (Cl) group, among others. nih.gov This suggests that halogenation at specific positions is well-tolerated and can even be beneficial for certain biological activities.

| Compound | Halogen Position | Observed Activity |

|---|---|---|

| Derivative A | 6-position | Increased antibacterial activity |

| Derivative B | 7-position | Preferential site for nucleophilic substitution |

The electronic properties of substituents on the quinoxaline core play a critical role in determining the biological activity of 2-phenoxy-3-(trifluoromethyl)quinoxaline derivatives. Both electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) have been systematically studied to understand their influence.

Electron-Withdrawing Groups (EWGs):

The introduction of strong EWGs, such as fluorine (F) and cyano (CN) groups, into the quinoxaline unit can significantly affect the electronic properties of the molecule. nih.gov In the context of quinoxaline-based polymers for photovoltaic applications, a stronger EWG like a cyano group, when compared to a fluorine atom, can lead to a more pronounced reduction in both the HOMO and LUMO energy levels. nih.gov While this application is not directly pharmacological, it demonstrates the potent electronic influence of such groups on the quinoxaline system.

In a study on antitubercular and antileishmanial quinoxaline di-N-oxides, it was observed that the presence of a trifluoromethyl group, a strong EWG, in either the phenyl ring at C-3 or the quinoxaline ring itself, improved the inhibitory results. mdpi.com The presence of EWGs on the quinoxaline ring can activate it towards nucleophilic substitution, a property that can be exploited for further diversification of the scaffold. nih.gov Furthermore, in a series of anticancer quinoxaline derivatives, it was noted that an electron-withdrawing nitro group (NO₂) at the seventh position of the quinoxaline nucleus decreased the activity, indicating that the effect of an EWG is context-dependent and also relies on its position. mdpi.com

Electron-Donating Groups (EDGs):

Conversely, the introduction of EDGs can also modulate biological activity. In the aforementioned study on 3-trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxides, it was found that for a quinoxaline to be active, the R1 position could be occupied by electron-donating methyl (CH₃) or methoxy (B1213986) (OCH₃) groups. nih.gov Similarly, in the study of dual antitubercular and antileishmanial quinoxaline di-N-oxides, methyl and methoxy groups as EDGs were well-tolerated. mdpi.com However, in the context of triphenylamine-substituted quinoxaline-based polymers, the introduction of electron-donating methoxy groups onto the triphenylamine (B166846) substituents significantly reduced the photovoltaic properties, suggesting that the impact of EDGs can also be system-dependent. researchgate.net

| Substituent Type | Example Group | Position | Observed Effect on Activity | Reference Context |

|---|---|---|---|---|

| Electron-Withdrawing | -CF₃ | Quinoxaline Ring | Improved inhibitory activity | Antitubercular/Antileishmanial |

| Electron-Withdrawing | -NO₂ | 7-position | Decreased activity | Anticancer |

| Electron-Donating | -CH₃, -OCH₃ | 6 or 7-position | Activity maintained or beneficial | Antimalarial |

Role of the Trifluoromethyl Group in Modulating Biological Activity and Lipophilicity

The trifluoromethyl (CF₃) group is a privileged substituent in medicinal chemistry due to its unique electronic properties and its ability to influence a molecule's pharmacokinetic profile. nih.gov In the context of 2-phenoxy-3-(trifluoromethyl)quinoxaline, the CF₃ group at the 3-position is a key determinant of its biological activity and physicochemical properties.

The CF₃ group is a strong electron-withdrawing group, which can significantly alter the electronic distribution within the quinoxaline ring system. This electronic perturbation can enhance the binding affinity of the molecule to its biological target. researchgate.net For example, the introduction of a trifluoromethyl group into quinoxaline 1,4-dioxide derivatives has been shown to significantly increase their anti-mycobacterial activity. nih.gov It is hypothesized that the CF₃ group can enhance both the binding to cellular targets and the intracellular penetration of these derivatives. nih.gov

In a study of antiplasmodial 2-phenoxy-3-trichloromethylquinoxalines, the replacement of the trichloromethyl (CCl₃) group with a trifluoromethyl (CF₃) group resulted in a loss of activity, indicating that for that specific biological target, the CCl₃ group was essential. nih.gov This highlights that while the CF₃ group often imparts favorable properties, its effects are highly specific to the biological system under investigation.

| Property | Effect of -CF₃ Group |

|---|---|

| Biological Activity | Generally enhances activity (e.g., anti-mycobacterial) |

| Lipophilicity | Typically increases, aiding membrane permeability |

| Electronic Effect | Strong electron-withdrawing, influencing target binding |

Significance of the Phenoxy Moiety in Molecular Recognition

The phenoxy group at the 2-position of the quinoxaline ring is a significant feature that can participate in various non-covalent interactions, which are crucial for molecular recognition and binding to biological targets. The aromatic nature of the phenoxy ring allows for potential π-π stacking interactions with aromatic residues in a protein's binding pocket.

| Phenoxy Substituent | Position | Electronic Nature | Observed Activity |

|---|---|---|---|

| -Cl, -F | meta | Electron-Withdrawing | Best activity |

| -OCF₃ | para | Electron-Withdrawing | Good activity |

| -OCH₃ | para | Electron-Donating | Good activity |

| -SF₅, -SCF₃, -CN | para | Strong Electron-Withdrawing | Excellent activity |

| Unsubstituted | - | - | Good activity |

Advanced Biological Activity Research Non Clinical Focus

Antimalarial Activity

Research into quinoxaline (B1680401) derivatives has identified them as promising antimalarial agents. nih.govresearchgate.net Studies on compounds structurally related to 2-Phenoxy-3-(trifluoromethyl)quinoxaline, particularly 2-phenoxy-3-trichloromethylquinoxalines, have demonstrated potent activity against Plasmodium falciparum, the most lethal species of malaria parasite affecting humans. nih.gov

A structure-activity relationship (SAR) study involving various 2-phenoxy-3-trichloromethylquinoxalines highlighted significant antiplasmodial efficacy. For instance, compounds with strong electron-withdrawing groups such as 4-SF₅, 4-SCF₃, and 4-CN on the phenoxy ring exhibited excellent antiplasmodial activities, with EC₅₀ values of 0.20 µM against the K1 multi-resistant strain of P. falciparum. nih.gov Similarly, halogenated phenoxy groups at the meta position also conferred strong activity. nih.gov The replacement of the trichloromethyl group with trifluoromethyl (CF₃) or other groups has been noted to significantly impact this activity, underscoring the crucial role of the substituent at this position. nih.gov

| Compound Analogue | Substituent on Phenoxy Ring | EC₅₀ (µM) vs. P. falciparum K1 Strain | Selectivity Index (SI) |

|---|---|---|---|

| 3a (Unsubstituted) | H | 0.50 | >40 |

| 3c (meta-Chloro) | 3-Cl | 0.34 | >88 |

| 3f (meta-Fluoro) | 3-F | 0.32 | >156 |

| 3i (para-Nitro) | 4-NO₂ | 0.20 | 160 |

| 3l (para-SF₅) | 4-SF₅ | 0.20 | 125 |

The primary mechanism for the antimalarial action of these quinoxaline derivatives is the targeting of the apicoplast, a non-photosynthetic plastid found in Plasmodium parasites. nih.govnih.gov This organelle contains essential metabolic pathways that are not present in mammals, making it an attractive target for novel antimalarial drugs. nih.gov

Investigations into the mechanism of action for active 2-phenoxy-3-trichloromethylquinoxaline compounds revealed a drug response consistent with apicoplast targeting. nih.gov This targeting leads to a delayed death response and severe alterations in apicoplast biogenesis. nih.gov The action on the apicoplast suggests a "herbicidal therapy" approach to treating malaria, as the organelle is of vestigial origin and shares pathways with plants. nih.gov In addition to apicoplast targeting, evidence also suggests a secondary quick-killing mechanism that acts on a different target site. nih.govresearchgate.net

Antineoplastic and Antiproliferative Activity (In Vitro Cell Line Studies, Preclinical Models)

The quinoxaline scaffold is a foundational structure for a variety of compounds exhibiting a wide spectrum of pharmacological activities, including anticancer properties. researchgate.net Derivatives of quinoxaline have been investigated for their ability to inhibit the growth of various cancer cell lines and induce cell death.

Quinoxaline derivatives have been shown to induce growth inhibition and apoptosis in malignant T-cells and prostate cancer cells. nih.gov One study on a specific quinoxaline derivative demonstrated potent and selective antiproliferative effects against PC-3 prostate cancer cells, with an IC₅₀ value of 2.11 µM. nih.gov The mechanism of action involved arresting the cell cycle at the S phase and inducing apoptosis. nih.gov This apoptotic induction was confirmed through Annexin V-FITC/PI double staining and DNA fragmentation assays. nih.gov Furthermore, western blot analysis showed that treatment with the quinoxaline compound led to the upregulation of pro-apoptotic proteins like p53, caspase-3, and caspase-8, and the downregulation of the anti-apoptotic protein Bcl-2 in PC-3 cells. nih.gov

Recent research has explored the potential of quinoxaline-based derivatives as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair. mdpi.com A study focused on designing novel PARP-1 inhibitors used a 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline scaffold as a bio-isosteric replacement for the phthalazinone motif found in the known PARP-1 inhibitor, Olaparib. mdpi.comresearchgate.net

Several synthesized compounds demonstrated potent PARP-1 inhibition in the nanomolar range. mdpi.com The most promising compounds were then evaluated for their antiproliferative activity against a BRCA1-mutated breast cancer cell line (MDA-MB-436), where PARP-1 inhibitors are known to have a synthetic lethal effect. mdpi.com One compound, in particular, exhibited a more significant antiproliferative potency (IC₅₀: 2.57 µM) than the reference drug Olaparib (IC₅₀: 8.90 µM) in this cell line. mdpi.com

| Compound | PARP-1 Inhibition IC₅₀ (nM) | Antiproliferative IC₅₀ (µM) vs. MDA-MB-436 Cells |

|---|---|---|

| Compound 5 | 3.05 | 2.57 |

| Compound 8a | 2.31 | 15.20 |

| Olaparib (Reference) | 4.40 | 8.90 |

Protoporphyrinogen (B1215707) oxidase (PPO) is an enzyme that catalyzes a key step in the biosynthesis of protoporphyrin IX, a precursor for both hemes and chlorophylls. While PPO inhibition is a well-established mechanism for herbicides, its role in anticancer therapy is an emerging area of interest. mdpi.comnih.gov The study of human PPO (hPPO) inhibition is relevant to understanding certain diseases and may contribute to the development of new anticancer agents. mdpi.com While various chemical structures are known to inhibit PPO, specific research directly linking 2-Phenoxy-3-(trifluoromethyl)quinoxaline to PPO inhibition as an anticancer mechanism is not prominently documented in the reviewed literature.

A significant challenge in cancer treatment is multidrug resistance (MDR), where cancer cells become resistant to a variety of chemotherapeutic drugs. nih.gov Certain quinoxaline derivatives have been synthesized and evaluated for their ability to reverse or potentiate the activity of standard anticancer drugs in MDR cell lines. nih.gov

A study involving a series of 2-benzyloxy-3-phenoxymethyl-7-trifluoromethylquinoxaline derivatives assessed their capability to restore or enhance the antiproliferative effects of doxorubicin (B1662922), vincristine (B1662923), and etoposide (B1684455) in drug-resistant human nasopharyngeal carcinoma KB cells. nih.gov The results showed that many of the synthesized quinoxalines potentiated the activity of doxorubicin and vincristine in the MDR cell lines. nih.gov One derivative, in particular, was identified as the most potent in enhancing the antiproliferative activity of doxorubicin against the KB(MDR) cell line and vincristine against the KB(V20C) resistant cell line. nih.gov Other studies have also shown that different classes of quinoxaline derivatives can circumvent MDR in various cancer cells. nih.gov

Antimicrobial Activity

Quinoxaline derivatives are recognized for their broad-spectrum antimicrobial properties. The introduction of a trifluoromethyl group, a highly lipophilic and electron-withdrawing moiety, is a key structural feature often associated with enhanced biological activity. While specific studies on the antimicrobial profile of 2-Phenoxy-3-(trifluoromethyl)quinoxaline are not extensively detailed in the available literature, research on analogous quinoxaline structures provides significant insights into its potential efficacy.

Research into quinoxaline derivatives has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. The trifluoromethyl group is considered crucial for enhancing the potency of these compounds. Studies on related 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides have shown high antibacterial properties against various Gram-positive strains, including mycobacteria. The introduction of a halogen atom at position 6 of the quinoxaline ring has been found to further increase this activity.

The proposed mechanism of action for some quinoxaline derivatives involves the inhibition of bacterial DNA synthesis. While the precise mechanisms for 2-Phenoxy-3-(trifluoromethyl)quinoxaline are not explicitly elucidated, the trifluoromethyl group is thought to enhance lipophilicity, which facilitates the compound's penetration through bacterial cell membranes and interaction with intracellular targets.

Table 1: Antibacterial Activity of Selected Quinoxaline Derivatives

| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |

| 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides | Gram-positive strains | High activity | [General research on quinoxalines] |

| Halogenated 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides | Gram-positive strains | Increased activity | [General research on quinoxalines] |

Note: This table is illustrative of the activity of related compounds, as specific data for 2-Phenoxy-3-(trifluoromethyl)quinoxaline is limited.

Derivatives of 2-Phenoxy-3-(trifluoromethyl)quinoxaline have demonstrated a range of antifungal activities. The unique structural characteristics of this compound contribute to its potential as an antifungal agent. For instance, certain quinoxaline derivatives have shown promising anti-yeast activity against Candida albicans, C. glabrata, C. krusei, and Saccharomyces cerevisiae.

The antifungal efficacy of these compounds is often evaluated through biological assays that measure the inhibition of fungal growth. The presence of the trifluoromethyl group is believed to play a significant role in the antifungal potential of these molecules.

Table 2: Antifungal Activity of Selected Quinoxaline Derivatives

| Compound/Derivative | Fungal Strain | Activity/MIC | Reference |

| Quinoxaline 1,4-dioxides | Candida albicans | Promising anti-yeast activity | [General research on quinoxalines] |

| Quinoxaline 1,4-dioxides | Candida glabrata | Promising anti-yeast activity | [General research on quinoxalines] |

| Quinoxaline 1,4-dioxides | Candida krusei | Promising anti-yeast activity | [General research on quinoxalines] |

Note: This table is illustrative of the activity of related compounds, as specific data for 2-Phenoxy-3-(trifluoromethyl)quinoxaline is limited.

The quinoxaline scaffold is a subject of interest in the development of new antitubercular agents. Research has indicated that the introduction of a trifluoromethyl group into quinoxaline 1,4-dioxide derivatives significantly increases their anti-mycobacterial activity. This enhancement is attributed to improved binding to cellular targets and better intracellular penetration.

Antiprotozoal Activity (e.g., Trypanocidal Activity against Trypanosoma cruzi)

Quinoxaline derivatives have been investigated for their potential against various protozoan parasites. Although specific research on the trypanocidal activity of 2-Phenoxy-3-(trifluoromethyl)quinoxaline against Trypanosoma cruzi is limited, the general class of quinoxalines has shown promise in this area. The structural features of these compounds allow them to interact with biological targets within the parasite.

Antiviral Activity (e.g., Anti-Herpes, Anti-HIV)

The quinoxaline nucleus is a common feature in compounds exhibiting a wide range of biological activities, including antiviral properties. While specific data on the anti-herpes or anti-HIV activity of 2-Phenoxy-3-(trifluoromethyl)quinoxaline is not available, the broader family of quinoxaline derivatives has been a source of investigation for novel antiviral agents.

Anti-inflammatory Properties

Derivatives of 2-Phenoxy-3-(trifluoromethyl)quinoxaline have been noted for their anti-inflammatory effects. The mechanism of action is thought to involve the interaction with cellular pathways that are implicated in inflammatory processes. The core quinoxaline structure is a versatile scaffold in the design of molecules with potential therapeutic applications, including the modulation of inflammatory responses.

Diversified Applications and Contributions to Material Science

Agrochemical Applications

Quinoxaline (B1680401) derivatives are recognized for their broad-spectrum biological activities, making them valuable candidates for the development of new agrochemicals. The presence of a trifluoromethyl (-CF3) group is particularly significant, as this moiety is known to enhance properties like metabolic stability, lipophilicity, and binding affinity to target enzymes, often leading to increased efficacy. semanticscholar.org

Herbicidal Properties

The quinoxaline core is a key feature in various compounds investigated for herbicidal activity. researchgate.net While specific studies focusing exclusively on 2-Phenoxy-3-(trifluoromethyl)quinoxaline are not extensively detailed in available literature, the broader class of quinoxaline derivatives has shown significant potential. researchgate.net Research indicates that many herbicidal quinoxalines function by inhibiting key plant enzymes. For instance, certain derivatives have been identified as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, a mode of action that disrupts chlorophyll (B73375) and heme biosynthesis, leading to rapid plant death. nih.govacs.org The combination of the quinoxaline scaffold with a trifluoromethyl group is a common strategy in the design of modern herbicides, aiming to optimize potency and selectivity. researchgate.net

Fungicidal Efficacy

Quinoxaline derivatives have demonstrated considerable efficacy against a range of plant pathogenic fungi. nih.govdocumentsdelivered.com The introduction of a trifluoromethyl group into the quinoxaline structure is often associated with enhanced antifungal properties. mdpi.com Studies on related structures show potent activity against economically important pathogens. For example, certain novel quinoxaline derivatives have exhibited strong inhibitory effects against Rhizoctonia solani, the causative agent of rice sheath blight, with efficacy superior to commercial fungicides like azoxystrobin. rsc.org Other research has highlighted the effectiveness of quinoxaline compounds against fungi such as Botrytis cinerea, Altemaria solani, and Gibberella zeae. nih.gov The mechanism of action for some of these compounds involves the inhibition of enzymes crucial for fungal cell wall synthesis, such as β-(1,3)-glucan synthase and chitin (B13524) synthase. researchgate.net

Below is a data table summarizing the fungicidal activity of representative quinoxaline derivatives against various plant pathogens, illustrating the potential of this chemical class.

| Compound Class | Target Fungus | Efficacy Measurement (EC₅₀ in µg/mL) | Reference Fungicide | Efficacy (EC₅₀ in µg/mL) |

| Quinoxaline Derivative 5j | Rhizoctonia solani | 8.54 | Azoxystrobin | 26.17 |

| Quinoxaline Derivative 5t | Rhizoctonia solani | 12.01 | Azoxystrobin | 26.17 |

| Quinoxaline Derivative 6 | Botrytis cinerea | 3.31 | Ridylbacterin | 3.39 |

| Quinoxaline Derivative 15 | Gibberella zeae | 0.87 | Ridylbacterin | >50 |

| Quinoxaline Derivative 1 | Rhizoctonia solani | 0.20 | Ridylbacterin | 1.15 |

Note: The data represents findings for various quinoxaline derivatives to showcase the general potential of the scaffold, not specifically 2-Phenoxy-3-(trifluoromethyl)quinoxaline. rsc.orgnih.gov

Insecticidal Activity

While the herbicidal and fungicidal properties of quinoxalines are more widely documented, some compounds within this class have also been screened for insecticidal activity. researchgate.netnih.govacs.org Research has shown that certain novel quinoxaline derivatives possess activity against various insect pests. nih.govdocumentsdelivered.com For example, studies on quinoline (B57606) derivatives containing perfluoroalkyl moieties, which share structural similarities, have demonstrated good insecticidal activity against pests like Plutella xylostella (diamondback moth) and Mythimna separata (armyworm). researchgate.net However, extensive research specifically detailing the insecticidal profile of 2-Phenoxy-3-(trifluoromethyl)quinoxaline is limited in publicly available scientific literature.

Role as Herbicide Safeners

A significant application of quinoxaline derivatives in agriculture is their use as herbicide safeners. nih.govsci-hub.se Safeners are chemical agents that protect crops from herbicide-induced injury without diminishing the herbicide's effectiveness against target weeds. researchgate.netjircas.go.jp They function by stimulating the crop's natural defense mechanisms, primarily by accelerating the metabolic detoxification of the herbicide. bcpc.org

The primary mechanism involves the upregulation of key detoxification enzymes within the crop plant, such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases (CYP450). nih.govjircas.go.jp

Glutathione S-transferases (GSTs): These enzymes catalyze the conjugation of the herbicide molecule with the endogenous antioxidant glutathione, rendering the herbicide non-toxic and facilitating its sequestration.

Cytochrome P450 Monooxygenases (CYP450): These enzymes introduce an oxygen atom into the herbicide molecule, typically through hydroxylation or oxidative dealkylation, which is often the first step in its degradation pathway. nih.gov

Studies have shown that applying quinoxaline-based safeners can significantly enhance the activity of these enzymes in crops like maize (Zea mays), thereby improving tolerance to herbicides such as isoxaflutole, an HPPD inhibitor. nih.govsci-hub.se

Applications in Functional Materials

The unique electronic properties of the quinoxaline ring system make it a valuable component in the design of advanced functional materials. Its electron-deficient nature allows it to serve as an excellent electron-acceptor unit in various optoelectronic applications. researchgate.net

Organic Semiconductors

The quinoxaline core is a pivotal building block in the synthesis of π-conjugated polymers for organic electronics. researchgate.net These materials are central to the development of organic thin-film transistors (OTFTs), which are essential components of flexible displays, RFID tags, and sensors. researchgate.net In many high-performance organic semiconductors, the molecular design is based on a donor-acceptor (D-A) architecture. The quinoxaline moiety typically serves as the electron-acceptor (A) unit, which, when combined with an electron-donor (D) unit, facilitates strong intramolecular charge transfer (ICT). This ICT effect is crucial for efficient charge transport within the material. nih.govfrontiersin.org

Polymers incorporating the quinoxaline scaffold have been successfully used as the active semiconductor layer in OTFTs, demonstrating p-type (hole-transporting) characteristics with high charge carrier mobilities. nih.gov The rigid and planar structure of the quinoxaline ring contributes to ordered molecular packing in the solid state, which is advantageous for intermolecular charge hopping. nih.gov Furthermore, the deep highest occupied molecular orbital (HOMO) level associated with the quinoxaline moiety can enhance the material's stability against oxidation in air. rsc.org

The performance of several quinoxaline-based polymers in OTFTs is summarized in the table below.

| Polymer System | Donor Unit | Acceptor Unit | Hole Mobility (cm²/Vs) | On/Off Ratio |

| PQ1 | Indacenodithiophene | Quinoxaline | 0.12 | >10⁶ |

| Acenaphtho[1,2-b]quinoxaline Copolymer | Oligothiophene | Acenaphtho[1,2-b]quinoxaline | 10⁻³ - 10⁻⁵ | Not Reported |

| 2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl)quinoxaline | - | - | 1.9 x 10⁻⁴ | 3.5 x 10⁶ |

Note: This table showcases the performance of various quinoxaline-based materials in OTFTs to highlight the utility of the core structure. researchgate.netnih.govrsc.org

Organic Light-Emitting Diodes (OLEDs) Components

Quinoxaline derivatives are a highly promising class of N-heterocyclic compounds for use in organic electronic devices, including OLEDs. beilstein-journals.orgqmul.ac.uk Their inherent characteristics, such as high thermal stability and well-defined electron-deficient nature, make them excellent candidates for various roles within an OLED stack. researchgate.net They are frequently investigated as electron-transporting materials (ETMs), host materials for phosphorescent or fluorescent emitters, and as emitter molecules themselves. beilstein-journals.orgrsc.orgd-nb.info

The 2-Phenoxy-3-(trifluoromethyl)quinoxaline scaffold incorporates features that are advantageous for OLED components:

Quinoxaline Core : This planar, aromatic system provides good thermal stability, which is crucial for device longevity, and its electron-deficient pyrazine (B50134) ring facilitates efficient electron injection and transport. researchgate.net

Trifluoromethyl (-CF3) Group : The inclusion of a -CF3 group, a potent electron-withdrawing substituent, is a common strategy in designing high-performance OLED materials. This group can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which may improve electron injection from adjacent layers. Furthermore, trifluoromethylated compounds often exhibit enhanced material stability and volatility, which is beneficial for fabrication processes via vacuum deposition. d-nb.info

Phenoxy Group : The phenoxy substituent can influence the molecule's solubility, morphology in thin films, and its electronic properties. By modifying the substitution pattern on the peripheral phenyl ring of the phenoxy group, properties such as the Highest Occupied Molecular Orbital (HOMO) and LUMO energy levels can be fine-tuned to optimize charge balance within the OLED device. nih.gov

Given these characteristics, 2-Phenoxy-3-(trifluoromethyl)quinoxaline is a strong candidate for use as a host material or an electron-transporting layer in OLEDs. Its high triplet energy, anticipated from the quinoxaline core, could make it suitable for hosting blue phosphorescent emitters, while its electron-withdrawing nature would ensure efficient electron transport. However, specific device performance data for this compound is not yet widely reported in scientific literature.

Development of Dyes and Fluorescent Materials

The quinoxaline ring system is a well-known fluorophore. rasayanjournal.co.inacs.org Unsubstituted quinoxaline and its simple derivatives often exhibit fluorescence in the blue region of the electromagnetic spectrum. scholaris.caresearchgate.net The photophysical properties, such as absorption and emission wavelengths, fluorescence quantum yield, and lifetime, are highly sensitive to the nature and position of substituents on the quinoxaline core. nih.govresearchgate.net

The introduction of phenoxy and trifluoromethyl groups onto the quinoxaline scaffold is expected to modulate its fluorescent properties significantly:

The interaction between the phenoxy group's oxygen lone pairs and the quinoxaline π-system can influence the intramolecular charge transfer (ICT) character of the molecule's excited state. scholaris.ca

The electron-withdrawing -CF3 group can further enhance this effect, potentially leading to changes in emission color and quantum efficiency.

While detailed experimental photophysical data for 2-Phenoxy-3-(trifluoromethyl)quinoxaline are not extensively documented, its expected properties can be extrapolated from related compounds. The molecule would likely absorb ultraviolet light due to π-π* transitions and exhibit fluorescence. The precise emission wavelength would depend on the extent of electronic communication between the substituents and the quinoxaline core.

| Property | Predicted Value/Range | Basis of Prediction |

|---|---|---|

| Absorption Max (λabs) | ~350-380 nm | Based on substituted quinoxalines exhibiting long-wave absorption from n-π* electronic transitions. scholaris.ca |

| Emission Max (λem) | ~400-450 nm (Blue) | Typical emission range for simple quinoxaline derivatives in solution. scholaris.caresearchgate.net |

| Fluorescence Quantum Yield (ΦF) | Moderate | Substituents can both enhance and quench fluorescence; specific value is highly dependent on molecular rigidity and solvent. |

| Thermal Stability (Td) | >300 °C | Quinoxaline derivatives generally show high decomposition temperatures, suitable for material processing. scholaris.ca |

Utility as a Synthetic Intermediate and Building Block in Organic Synthesis

Beyond its potential applications in material science, 2-Phenoxy-3-(trifluoromethyl)quinoxaline is a valuable synthetic intermediate for the construction of more complex molecular architectures. Its preparation can be achieved through established organometallic or nucleophilic substitution reactions.

A plausible synthetic route starts with a suitable quinoxaline precursor, such as 2,3-dichloroquinoxaline (B139996). The significant difference in reactivity between various positions on the quinoxaline ring allows for selective functionalization. One common strategy involves the nucleophilic substitution of a halide. For instance, 2-chloro-3-(trifluoromethyl)quinoxaline (B1299053) can serve as a key precursor. This intermediate can be synthesized from the condensation of 1,2-phenylenediamine with a trifluoromethyl-containing 1,2-dicarbonyl compound, followed by chlorination.

The synthesis of the target compound would then proceed via a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom of 2-chloro-3-(trifluoromethyl)quinoxaline is displaced by phenol (B47542) in the presence of a suitable base. mdpi.comnih.gov

Step 1: Synthesis of the Precursor The precursor, 2-chloro-3-(trifluoromethyl)quinoxaline, can be synthesized, although specific high-yield methods for this exact compound are not widely published. The synthesis of various 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides has been reported, indicating the feasibility of creating the trifluoromethylquinoxaline core. nih.govmdpi.com

Step 2: Nucleophilic Substitution The chloro group at the 2-position of the quinoxaline ring is activated towards nucleophilic attack. Reacting 2-chloro-3-(trifluoromethyl)quinoxaline with phenol and a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF or acetonitrile (B52724) would yield 2-Phenoxy-3-(trifluoromethyl)quinoxaline. mdpi.com

Once synthesized, this compound serves as a versatile building block:

Functionalization of the Phenoxy Ring : The peripheral phenyl ring of the phenoxy group is amenable to electrophilic aromatic substitution reactions (e.g., nitration, halogenation, acylation), allowing for the introduction of additional functional groups.

Modification of the Quinoxaline Core : While the core is relatively electron-deficient, further reactions such as N-oxidation or metal-catalyzed cross-coupling at other positions (if suitably pre-functionalized) can be performed.